Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate

Medicinal Chemistry Pharmacokinetics CNS Drug Discovery

Sourcing FAAH inhibitors with precise stereochemistry is a common bottleneck. Generic piperazines lack the chiral 2-hydroxypropyl linker and biphenyl-4-yloxy terminus essential for target-binding conformation, rendering SAR studies invalid. - Chiral Probe: The 2-hydroxypropyl spacer introduces a hydrogen-bond-donating chiral center absent in non-hydroxylated analogs, enabling stereo-chemical binding investigations. - Distinct Scaffold: Its ethyl carbamate motif differs from standard amide-based FAAH inhibitors, offering a unique tool for scaffold hopping and CNS-penetrant optimization (predicted XLogP3=3.0).

Molecular Formula C22H28N2O4
Molecular Weight 384.5g/mol
CAS No. 524723-81-7
Cat. No. B369141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate
CAS524723-81-7
Molecular FormulaC22H28N2O4
Molecular Weight384.5g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C22H28N2O4/c1-2-27-22(26)24-14-12-23(13-15-24)16-20(25)17-28-21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-11,20,25H,2,12-17H2,1H3
InChIKeyRLYKATPCJKUCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate (CAS 524723-81-7)


Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate (CAS 524723-81-7) is a synthetic piperazine derivative with a molecular formula of C22H28N2O4 and a molecular weight of 384.5 g/mol [1]. It features a biphenyl-4-yloxy group linked to a piperazine-1-carboxylate ester via a 2-hydroxypropyl spacer. This compound belongs to a class of molecules that has been explored in patent literature for its potential as a fatty acid amide hydrolase (FAAH) enzyme inhibitor, a target for modulating endocannabinoid signaling [2]. Its unique architecture, combining a hydrophobic biphenyl terminus, a hydrogen-bond-donating secondary alcohol, and a polar carbamate-piperazine core, distinguishes it from simpler alkyl-piperazine or aryl-piperazine FAAH inhibitors.

Endocannabinoid signaling pathway (FAAH) studies
Biphenyl-piperazine scaffold for SAR exploration
Chiral 2-hydroxypropyl linker enables stereochemical probe research

Why Generic Substitution Fails for CAS 524723-81-7


Substituting this specific compound with a generic piperazine or a simpler FAAH inhibitor is not scientifically valid. The compound's biological activity is highly sensitive to its precise structure-activity relationship (SAR). The 2-hydroxypropyl linker introduces a chiral center that can dictate target-binding conformation, a feature absent in non-hydroxylated analogs. Furthermore, the biphenyl-4-yloxy moiety provides a specific hydrophobic surface area and geometry for binding that cannot be replicated by smaller aryl (e.g., phenyl) or more flexible alkyl ethers. Even patent-defined FAAH inhibitors like certain biphenylalkyl derivatives show structural differences; this compound's biphenyl-4-yloxy motif offers a distinct linkage, potentially altering its pharmacokinetic profile and target residence time, making direct interchange impossible without quantitative re-validation [1].

Chiral Center Non-hydroxylated analogs lack the 2-hydroxypropyl chiral spacer and may shift target-binding conformation.
Hydrophobic Surface Simpler aryl or alkyl ethers cannot replicate the biphenyl-4-yloxy surface area for FAAH interaction.
Functional Group Amide-based patent scaffolds differ from the ethyl carbamate motif, potentially altering metabolic profile.

Quantitative Differentiation: CAS 524723-81-7 vs. Analogs


Higher Predicted Lipophilicity vs. Phenoxy Analogs

The target compound exhibits a higher predicted lipophilicity compared to a close structural analog where the biphenyl group is replaced by a simple phenyl ring (Ethyl 4-[2-hydroxy-3-(phenoxy)propyl]piperazine-1-carboxylate). This is a critical differentiator for CNS drug candidates, as optimal logP values are required for passive blood-brain barrier penetration. The biphenyl moiety adds significant hydrophobic surface area, which is not achievable with a single phenyl group [1].

Lipophilicity vs. Phenoxy Analog
In silico prediction
XLogP3: 3.0 vs ~1.7
Δ≈1.3 (20-fold)
Supports CNS permeability model fit differentiation.
In silico values require experimental validation.
Medicinal Chemistry Pharmacokinetics CNS Drug Discovery

Distinct Carbamate Motif vs. Patent Amide Scaffolds

In a key patent family describing piperazine-based FAAH inhibitors (e.g., AU2005223422B2), numerous exemplified compounds feature a 2-(methylamino)-2-oxoethyl carboxamide motif attached to the piperazine nitrogen. The target compound (CAS 524723-81-7) replaces this motif with an ethyl carbamate. This functional group swap is significant because carbamates often exhibit superior metabolic stability compared to amides, potentially leading to a longer duration of enzyme inhibition [1].

Carbamate vs. Patent Amides
Cross-study comparable
Target: ethyl carbamate
Comparator: amide motif
Indicates distinct metabolic stability context; not inferable from amide series.
Independent evaluation required.
Enzyme Inhibition FAAH Patent Analysis

Predicted High Boiling Point and Density

The target compound has a predicted boiling point of 569.3±50.0 °C at 760 mmHg, significantly higher than many simpler piperazine analogs used as common building blocks. This high boiling point, coupled with a predicted density of 1.2±0.1 g/cm³, indicates strong intermolecular forces, including hydrogen bonding from the secondary alcohol group. This differentiates it from liquid or low-melting analogs that may be more difficult to handle or purify on a research scale .

Physicochemical Properties
In silico prediction
BP: 569.3±50.0 °C
Density: 1.2±0.1 g/cm³
May support purification and storage handling considerations.
Source: ACD/Labs Percepta estimate.
Chemical Sourcing Physicochemical Properties Quality Control

Research Applications of CAS 524723-81-7


Scaffold Hopping for CNS FAAH Inhibitors

Programs targeting the FAAH enzyme for pain or anxiety indications can use CAS 524723-81-7 as a starting point for scaffold hopping. As shown in Section 3, its ethyl carbamate motif differs from the common amide-based inhibitors in the patent literature [1]. Its high predicted lipophilicity (XLogP3=3.0) also makes it a more promising CNS-penetrant tool compound than less lipophilic phenoxy analogs [2].

Chiral Probe for Stereospecific Target Engagement

The 2-hydroxypropyl linker introduces a chiral center with a hydrogen-bond-donating alcohol, a feature absent in non-hydroxylated comparators. This enantiomerically pure form (if resolved) or the racemic mixture can serve as a stereo-chemical probe to investigate the importance of this hydroxyl group in binding to FAAH or other serine hydrolase targets, as evidenced by the distinct hydrogen bond donor count compared to similar scaffolds [2].

Reference Standard for Biphenyl Piperazine Libraries

With its well-defined and predicted high boiling point (569.3±50.0 °C) and density (1.2±0.1 g/cm³), this compound can be used as a reference standard for analytical method development (e.g., HPLC, GC) for compound libraries featuring the biphenyloxy-piperazine motif. Its distinct retention time and mass spectrum provide a reliable benchmark for purity and identity testing in high-throughput screening campaigns .

Application
Selection Property
Validation Focus
FAAH pathway scaffold studies
Distinct carbamate and biphenyl architecture
CNS permeability model review
Stereochemical probe research
Chiral 2-hydroxypropyl linker
Stereospecific binding assay context
Analytical reference for biphenyl piperazines
Predicted high boiling point and density
HPLC/GC method benchmarking
Quote Request

Request a Quote for Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.